molecular formula C15H17NO3S2 B14858356 N-{[5-(phenylsulfanyl)furan-2-yl]methyl}tetrahydrothiophen-3-amine 1,1-dioxide

N-{[5-(phenylsulfanyl)furan-2-yl]methyl}tetrahydrothiophen-3-amine 1,1-dioxide

Cat. No.: B14858356
M. Wt: 323.4 g/mol
InChI Key: XJPQNKFBICGMAH-UHFFFAOYSA-N
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Description

The compound N-{[5-(phenylsulfanyl)furan-2-yl]methyl}tetrahydrothiophen-3-amine 1,1-dioxide features a furan ring substituted at the 5-position with a phenylsulfanyl group and a tetrahydrothiophene-derived amine sulfone moiety. Its structural complexity arises from the fusion of a sulfur-containing heterocycle (tetrahydrothiophene 1,1-dioxide) with a functionalized furan scaffold.

Properties

Molecular Formula

C15H17NO3S2

Molecular Weight

323.4 g/mol

IUPAC Name

1,1-dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine

InChI

InChI=1S/C15H17NO3S2/c17-21(18)9-8-12(11-21)16-10-13-6-7-15(19-13)20-14-4-2-1-3-5-14/h1-7,12,16H,8-11H2

InChI Key

XJPQNKFBICGMAH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=C(O2)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[5-(PHENYLSULFANYL)FURAN-2-YL]METHYL}AMINO)-1??-THIOLANE-1,1-DIONE typically involves multi-step organic reactionsThe amino-thiolane-dione moiety is then attached via a series of condensation and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-({[5-(PHENYLSULFANYL)FURAN-2-YL]METHYL}AMINO)-1??-THIOLANE-1,1-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the furan ring can introduce various functional groups .

Scientific Research Applications

3-({[5-(PHENYLSULFANYL)FURAN-2-YL]METHYL}AMINO)-1??-THIOLANE-1,1-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[5-(PHENYLSULFANYL)FURAN-2-YL]METHYL}AMINO)-1??-THIOLANE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The furan ring and thiolane-dione moiety may also contribute to its biological activity by binding to specific receptors or interfering with metabolic pathways .

Comparison with Similar Compounds

Structural Analogues from Ranitidine Family

Ranitidine-related compounds share the furan core with substituents linked to sulfanyl or sulfonamide groups. Key examples include:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Use/Activity
N-{[5-(phenylsulfanyl)furan-2-yl]methyl}tetrahydrothiophen-3-amine 1,1-dioxide Furan with phenylsulfanyl, tetrahydrothiophene sulfone ~355.45 (estimated) Unknown (structural similarity to sulfone-containing drugs)
Ranitidine Diamine Hemifumarate (Related Compound A) Furan with dimethylamino, sulfanyl-ethylamine ~297.38 Antacid intermediate (histamine H2-receptor antagonist)
Ranitidine Nitroacetamide Furan with dimethylamino, nitroacetamide-sulfanyl ethyl ~373.44 Ranitidine impurity; limited bioactivity data

Key Differences :

  • The target compound replaces ranitidine’s dimethylamino group with a phenylsulfanyl substituent and incorporates a rigidified sulfone ring (tetrahydrothiophene 1,1-dioxide), likely altering solubility and receptor binding.
  • Ranitidine derivatives prioritize H2-receptor antagonism, while the target compound’s sulfone moiety may confer oxidative stability or distinct pharmacokinetics .

Sulfonamide-Oxadiazole Derivatives (e.g., LMM5 and LMM11)

Compounds like LMM5 and LMM11 () share sulfonamide linkages but diverge in core heterocycles:

Compound Structure Molecular Weight (g/mol) Activity
LMM5 Benzamide-linked 1,3,4-oxadiazole with benzyl-methylsulfamoyl ~561.63 Antifungal (Candida spp. inhibition)
LMM11 Cyclohexyl-ethylsulfamoyl with furan-oxadiazole ~490.59 Antifungal (broad-spectrum activity)
Target Compound Furan-tetrahydrothiophene sulfone ~355.45 Unknown (structural focus on sulfone stability)

Key Differences :

  • The target compound lacks the oxadiazole ring and sulfonamide group present in LMM5/LMM11, suggesting divergent mechanisms of action.

Agrochemical Compounds with Furan/Sulfur Motifs

Pesticide-related chemicals () highlight furan’s versatility but differ in functionalization:

Compound Structure Use
Furilazole Dichloroacetyl-oxazolidine with furan Herbicide safener
Triflusulfuron Methyl Ester Triazine-sulfonylurea with benzoate Sulfonylurea herbicide
Target Compound Furan-sulfone-tetrahydrothiophene Unknown

Key Differences :

  • Agrochemicals prioritize electrophilic groups (e.g., trifluoromethyl, triazine) for target inhibition, whereas the target compound’s sulfone may enhance environmental persistence.
  • The phenylsulfanyl group in the target compound could mimic thioether-mediated bioactivation pathways seen in certain pesticides .

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